molecular formula C14H10F3NO2 B7837684 Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate

Cat. No. B7837684
M. Wt: 281.23 g/mol
InChI Key: VRTIIAGHOLOXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C14H10F3NO2 and its molecular weight is 281.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate has been utilized in the synthesis of orange-red iridium (III) complexes for high-efficiency OLEDs. These complexes exhibit high phosphorescence quantum yields and are instrumental in achieving devices with high external quantum efficiency, enhancing OLED performance significantly (Su et al., 2021).

Synthesis of Triorganostannyl Esters

The compound has been involved in the synthesis and structural investigation of triorganostannyl esters. These esters are derived from pyridinylimino substituted aminobenzoic acids, which are important in studying physicochemical properties and their coordination to metal centers, affecting the photophysical properties of the metal and ligands (Tzimopoulos et al., 2010).

Scaffold for Functionalised Isoxazoles

This chemical has been used as a scaffold for the synthesis of highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. Such scaffolds are crucial in developing new chemical entities with potential biological activity (Ruano et al., 2005).

Boric Acid Ester Intermediates

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, has been studied for its boric acid ester intermediates with benzene rings. These intermediates are vital in pharmaceutical and agrochemical industries for their physicochemical properties and molecular structure analysis (Huang et al., 2021).

Photocatalytic and Electrochemical Applications

In the field of photocatalysis and electrochemistry, compounds based on similar pyridin-yl structures have shown significant potential. They have been used in developing materials for the photodegradation of organic dyes and the electrocatalytic reduction of hydrogen peroxide (Hao et al., 2019).

Positron Emission Tomography Imaging Agents

Pyridin-2-yl based compounds have been explored as candidates for positron emission tomography (PET) imaging agents. These agents are crucial in medical imaging, particularly in the imaging of metabotropic glutamate receptor subtype 5, a key receptor in various neurological conditions (Shimoda et al., 2016).

properties

IUPAC Name

methyl 3-pyridin-3-yl-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-13(19)11-5-10(9-3-2-4-18-8-9)6-12(7-11)14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTIIAGHOLOXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CN=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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